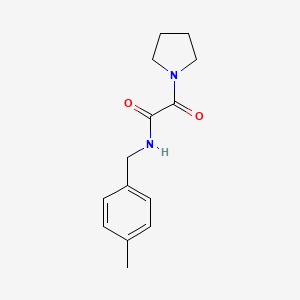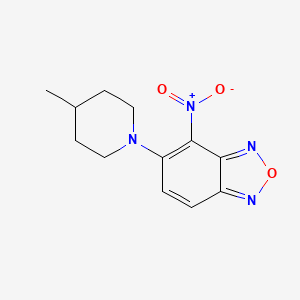![molecular formula C24H20BrClN2O2 B5232623 ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate, also known as EBCPA, is a synthetic compound that has been widely used in scientific research. This quinazoline derivative has a unique chemical structure that makes it a valuable tool for investigating various biological processes.
科学的研究の応用
Ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been used in a wide range of scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has also been used to study the role of protein kinases in cancer and to develop new cancer therapies.
In addition, ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been used to investigate the mechanisms of action of various neurotransmitters in the brain. It has been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has also been used to study the role of other neurotransmitter systems, such as the glutamate and GABA systems, in various neurological disorders.
作用機序
The mechanism of action of ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate is not fully understood, but it is believed to involve the inhibition of protein kinases and other enzymes that play a role in various biological processes. ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects
ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer research, ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models.
In neuroscience research, ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, glutamate, and GABA systems. It has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the specific receptor subtype and brain region.
実験室実験の利点と制限
One of the main advantages of using ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate in lab experiments is its unique chemical structure, which makes it a valuable tool for investigating various biological processes. It has a high degree of selectivity for certain protein kinases and neurotransmitter receptors, which allows researchers to study specific signaling pathways and cellular processes.
However, there are also some limitations to using ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate can be toxic at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research on ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate. One area of research is the development of new cancer therapies based on ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate and other quinazoline derivatives. Researchers are also investigating the role of ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate in various neurological disorders, such as Parkinson's disease and schizophrenia.
In addition, researchers are exploring the use of ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate as a tool for studying the role of protein kinases and other enzymes in various biological processes. This includes the development of new assays and screening methods for identifying novel kinase inhibitors and other therapeutic agents.
Conclusion
In conclusion, ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate is a valuable tool for investigating various biological processes in scientific research. Its unique chemical structure and selectivity for certain protein kinases and neurotransmitter receptors make it a valuable tool for drug discovery, cancer research, and neuroscience. While there are some limitations to using ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate in lab experiments, its potential for developing new therapies and understanding biological processes makes it an important area of research for the future.
合成法
The synthesis of ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate involves a multi-step process that begins with the reaction of 3-chloroaniline with 2-bromoacetophenone to form 6-bromo-2-(3-chlorophenyl)-4-phenylquinazoline. This intermediate product is then reacted with ethyl chloroacetate to produce ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
特性
IUPAC Name |
ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)27-24(28)17-9-6-10-19(26)13-17/h3-14,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVZUDKMGEALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [6-bromo-2-(3-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)



![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)


![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)